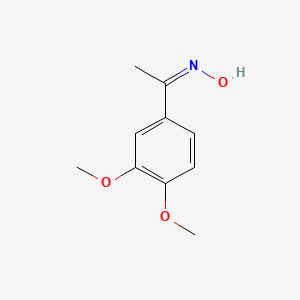

1-(3,4-Dimethoxyphenyl)ethan-1-one oxime

Description

Contextual Background of Oxime Chemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH. orgsyn.org They are formally derived from the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632) (NH₂OH). mdpi.comresearchgate.net This reaction eliminates a water molecule to form the oxime. nih.gov The term "oxime" itself, a portmanteau of "oxygen" and "imine," was coined in the 19th century. mdpi.com

Structurally, oximes are classified into two main types based on the starting carbonyl compound:

Aldoximes , which have the general formula R-CH=N-OH, are derived from aldehydes. orgsyn.org

Ketoximes , with the general formula RR'C=N-OH, are derived from ketones. orgsyn.org

1-(3,4-Dimethoxyphenyl)ethan-1-one oxime belongs to the ketoxime subclass. Due to the restricted rotation around the C=N double bond, ketoximes where the "R" groups are different can exist as E/Z stereoisomers. mdpi.com Oximes are generally crystalline solids, a property that has historically made them useful for the purification and characterization of liquid aldehydes and ketones. nist.gov They are versatile intermediates in organic synthesis, serving as precursors for the synthesis of amines, nitriles, and amides. orgsyn.orgnist.govmasterorganicchemistry.com

Significance of this compound in Chemical Research

The significance of this compound, also known as acetoveratrone oxime, in chemical research stems primarily from its role as a substrate in fundamental organic transformations and as a building block for more complex molecules. Its primary utility is demonstrated in the Beckmann rearrangement, a classic reaction that converts ketoximes into substituted amides. scispace.comunive.it

In the case of this compound, the Beckmann rearrangement yields N-(3,4-dimethoxyphenyl)acetamide. This transformation is of significant interest because substituted acetanilides are important structural motifs in fine chemicals and pharmaceuticals. libretexts.org The dimethoxy-substituted phenyl group on the oxime influences the stereochemistry and electronic properties of the molecule, making it a valuable model substrate for studying the mechanisms and migratory aptitudes of aryl groups in the Beckmann rearrangement. unive.it

Research on analogous acetophenone (B1666503) oximes has been used to develop and optimize new catalytic systems for the Beckmann rearrangement, aiming for milder, safer, and more environmentally friendly conditions. rsc.orgwikipedia.org These studies, employing catalysts such as trifluoroacetic acid or solid zeolites, provide crucial insights into how this compound would behave under similar conditions. libretexts.orgwikipedia.org Therefore, its significance lies not in a large volume of dedicated studies, but in its representative nature for a class of compounds pivotal to synthetic methodology development.

Historical Overview of Research on Aromatic Ketone Oximes

The history of aromatic ketone oximes is intrinsically linked to two major 19th-century discoveries. The first was the synthesis and identification of oximes by the German chemist Victor Meyer and his student Alois Janny around 1882. ionike.com This laid the foundational groundwork for an entirely new class of compounds.

Shortly after, in 1886, German chemist Ernst Otto Beckmann discovered the acid-catalyzed rearrangement of an oxime into its corresponding amide. rsc.orgsynquestlabs.com This reaction, now known as the Beckmann rearrangement, became the cornerstone of oxime chemistry and a powerful tool for organic synthesis. unive.it Early research on the rearrangement of aromatic ketoximes utilized strong acids and harsh conditions, such as the "Beckmann solution," which consisted of hydrochloric acid, acetic anhydride (B1165640), and acetic acid. rsc.orgsynquestlabs.com

Over the 20th century and into the 21st, research has focused on refining this transformation. A vast array of reagents and catalysts have been developed to promote the rearrangement under milder conditions, expanding its applicability to sensitive substrates. synquestlabs.com These include phosphorus pentachloride, thionyl chloride, and various solid acid catalysts. synquestlabs.comchemicalbook.com Studies on acetophenone oxime, a close structural analog to this compound, have been instrumental in this development, exploring catalysis by zeolites and organocatalysts like trifluoroacetic acid. libretexts.orgwikipedia.org This ongoing research seeks to improve the efficiency, selectivity, and sustainability of synthesizing amides from aromatic ketone oximes. chemicalbook.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for the compound.

| Property | Value | Source(s) |

| CAS Number | 88920-78-9 | chemicalbook.comnist.gov |

| Molecular Formula | C₁₀H₁₃NO₃ | chemicalbook.com |

| Molecular Weight | 195.22 g/mol | |

| Synonyms | 1-(3,4-dimethoxyphenyl)ethanone oxime, 3,4-Dimethoxyacetophenone oxime, Acetoveratrone oxime | nist.gov |

| Melting Point | 147 °C | |

| Boiling Point | 321.3 °C at 760 mmHg (Predicted) | |

| Density | 1.1 g/cm³ (Predicted) | |

| Flash Point | 148.1 °C (Predicted) |

Note: Some physical properties are predicted values from chemical databases.

The Beckmann Rearrangement of Aromatic Ketoximes

The Beckmann rearrangement is the most significant reaction involving aromatic ketone oximes like this compound. It provides a method for the formal insertion of a nitrogen atom into a carbon-carbon bond to form an amide. rsc.org The reaction is stereospecific; the group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. synquestlabs.com

For an unsymmetrical ketoxime, this stereospecificity determines the structure of the resulting amide. In the case of acetophenone oximes, the phenyl group is generally expected to migrate in preference to the methyl group. The accepted mechanism proceeds through several key steps:

Activation of the Hydroxyl Group : The -OH group is a poor leaving group. It is activated by protonation with a strong acid or by conversion to a better leaving group, such as a tosylate or acetate (B1210297) ester. scispace.com

Rearrangement : The group anti to the activated leaving group migrates to the electron-deficient nitrogen atom in a concerted step, displacing the leaving group (e.g., water). This forms a stable intermediate known as a nitrilium ion. synquestlabs.com

Hydrolysis : The electrophilic carbon of the nitrilium ion is attacked by a water molecule.

Tautomerization : A final deprotonation and tautomerization of the resulting imidate yields the stable amide product. scispace.com

Modern research focuses on developing new catalysts to facilitate this reaction under milder and more efficient conditions.

| Catalyst/Reagent System | Substrate Example | Conditions | Product | Source(s) |

| Trifluoroacetic acid (TFA) | Acetophenone oxime | Neat TFA or in Nitroethane | N-phenylacetamide | libretexts.org |

| Zeolite H-beta | Acetophenone oxime | 423 K (Solid phase) | Acetanilide (B955) and N-methyl benzamide (B126) | wikipedia.org |

| p-Tosyl imidazole (B134444) (p-Ts-Im) | Acetophenone oxime | Mechanochemical (milling) | Acetanilide | unive.it |

| Phenyl dichlorophosphate (B8581778) | Various ketoximes | Acetonitrile, Room Temp. | Corresponding amides | chemicalbook.com |

| Trifluoromethanesulphonic anhydride | Various ketoximes | Dichloromethane, 0 °C to Room Temp. | Corresponding amides | libretexts.org |

Structure

3D Structure

Properties

CAS No. |

75906-46-6 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(NZ)-N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3/b11-7- |

InChI Key |

ILXJZPXGWURHNZ-XFFZJAGNSA-N |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(=NO)C1=CC(=C(C=C1)OC)OC |

solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime

Traditional Synthetic Pathways

The classical approach to synthesizing 1-(3,4-Dimethoxyphenyl)ethan-1-one oxime primarily involves the condensation reaction of the parent ketone with a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. This method is widely employed due to its reliability and straightforward procedure.

Condensation Reactions with Hydroxylamine Derivatives

The most common traditional synthesis involves the reaction of 1-(3,4-Dimethoxyphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base. The base is crucial as it liberates the free hydroxylamine from its salt, which then acts as the nucleophile, attacking the carbonyl carbon of the ketone.

A general procedure involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a base such as pyridine (B92270) or potassium hydroxide (B78521). For instance, a common method for the synthesis of acetophenone (B1666503) oximes involves heating the acetophenone derivative with hydroxylamine hydrochloride in ethanol (B145695) with pyridine as the base. The reaction mixture is typically refluxed for a period ranging from 15 to 60 minutes. Upon completion, the product is often isolated by cooling the reaction mixture and precipitating the oxime by adding water.

One specific method for the synthesis of this compound utilizes potassium hydrogen phthalate as a catalyst. In this procedure, an equimolar amount of 1-(3,4-Dimethoxyphenyl)ethan-1-one and hydroxylamine hydrochloride are refluxed in ethanol with potassium hydrogen phthalate for 20 minutes, yielding the desired oxime in over 75% yield.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and reaction time.

The selection of the base can significantly influence the reaction rate and yield. While strong bases like sodium hydroxide can be used, milder bases such as pyridine or potassium carbonate are also effective and can minimize side reactions. The pH of the reaction medium is a critical factor, with the reaction rate being pH-dependent.

The solvent system also plays a vital role. Protic solvents like ethanol are commonly used as they effectively dissolve the reactants and facilitate the reaction. The reaction temperature is another important variable. While many oximation reactions are carried out at reflux temperature to ensure a reasonable reaction rate, some reactions can proceed efficiently at room temperature, which can be beneficial for energy conservation and for substrates that may be sensitive to higher temperatures.

Reaction time is optimized to ensure the complete conversion of the starting material while avoiding the formation of degradation products. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC). Work-up procedures are also optimized to ensure efficient isolation of the pure product. This often involves removal of the solvent, followed by precipitation of the oxime in water and subsequent filtration and drying. Recrystallization from a suitable solvent, such as ethanol, is often employed to obtain a highly pure product.

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical processes, several green chemistry approaches have been developed for the synthesis of oximes, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and utilize catalytic systems.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for volatile and often toxic organic solvents. One such technique is "grindstone chemistry," where the reactants are simply ground together in a mortar and pestle. This mechanical energy input can be sufficient to initiate and drive the reaction to completion.

For the synthesis of oximes, this method involves grinding the ketone, hydroxylamine hydrochloride, and a solid catalyst together at room temperature. Bismuth(III) oxide (Bi2O3) has been reported as an effective catalyst for the solvent-free synthesis of various aldoximes and ketoximes in excellent yields. This method is characterized by its simplicity, rapid reaction times, and minimal waste generation. While a specific example for this compound using this method is not detailed in the available literature, the general applicability to aromatic ketones suggests its potential for this synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Condition | Yield (%) |

| Aromatic Ketone | Hydroxylamine Hydrochloride | Bi2O3 | Grinding, Room Temp. | High |

Catalytic Methods (e.g., Lewis Acid Catalysis, Phase-Transfer Catalysis)

The use of catalysts can significantly enhance the efficiency and selectivity of oxime synthesis, often allowing for milder reaction conditions.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by hydroxylamine. Cerium(III) chloride heptahydrate (CeCl3·7H2O) has been reported as an efficient and eco-friendly catalyst for the synthesis of methoxime derivatives of aromatic ketones. In a typical procedure, the ketone is reacted with methoxylamine hydrochloride in the presence of CeCl3·7H2O and sodium acetate (B1210297) in ethanol at 50°C. For the synthesis of a similar compound, (1E)-1-(3,4-dimethoxyphenyl)-N-methoxyethanimine, this method yielded the product in 84%. The use of a non-toxic and inexpensive catalyst like CeCl3·7H2O aligns well with the principles of green chemistry.

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-(3,4-Dimethoxyphenyl)ethan-1-one | Methoxylamine Hydrochloride | CeCl3·7H2O | Ethanol | 50 | 84 |

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of oxime synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxylamine anion from the aqueous phase to the organic phase where the ketone is dissolved. This allows the reaction to proceed efficiently without the need for a homogeneous solution. This method can enhance reaction rates, improve yields, and often allows for the use of less hazardous solvents like water.

Microwave and Ultrasonic Assisted Synthesis

The application of alternative energy sources like microwave irradiation and ultrasound has emerged as a significant green chemistry tool for accelerating organic reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. The synthesis of oximes under microwave irradiation is often carried out in the absence of a solvent or in a minimal amount of a high-dielectric solvent. For example, various aldehydes and ketones have been efficiently converted to their corresponding oximes by reaction with hydroxylamine hydrochloride under solvent-free conditions using microwave irradiation. In some cases, a solid support like silica (B1680970) gel or a catalyst such as titanium dioxide is used to absorb the microwave energy and facilitate the reaction. This rapid and efficient heating method minimizes energy consumption and reduces the potential for side reactions.

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, which can accelerate chemical transformations. The ultrasound-assisted synthesis of oximes has been reported to proceed efficiently at ambient temperature, offering a significant advantage in terms of energy savings. These reactions are often carried out in aqueous media, further enhancing their green credentials. While specific data for this compound is limited, the general success of this technique for other aromatic ketones suggests its feasibility.

| Method | Energy Source | Key Advantages |

| Microwave-Assisted | Microwaves | Rapid reaction times, higher yields, reduced energy consumption |

| Ultrasonic-Assisted | Ultrasound | Enhanced reaction rates at ambient temperature, energy efficiency |

Precursor Sourcing and Derivatization Strategies

The general reaction is as follows: C₁₀H₁₂O₃ + NH₂OH·HCl → C₁₀H₁₃NO₃ + H₂O + HCl

The selection of the base and solvent system can influence the reaction rate and yield. Common bases used for this transformation include pyridine, sodium acetate, and potassium carbonate. orgsyn.orgorgsyn.orgresearchgate.net The reaction is typically carried out in a protic solvent such as ethanol or methanol to facilitate the dissolution of the reactants. researchgate.netorgsyn.org

Synthesis of 3,4-Dimethoxyacetophenone as the Key Precursor

The availability of high-quality 3,4-Dimethoxyacetophenone, also known as Acetoveratrone, is paramount for the successful synthesis of its corresponding oxime. nih.gov This precursor is a white to light yellow crystalline solid and is utilized as an intermediate in the production of pharmaceuticals and fragrances. cymitquimica.com Several synthetic routes to 3,4-Dimethoxyacetophenone have been reported, primarily involving Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) or the methylation of a suitably substituted acetophenone.

One common laboratory-scale synthesis involves the methylation of 3',4'-dihydroxyacetophenone using methyl iodide (MeI) in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a dry acetone (B3395972) solvent. This method can achieve high yields, with one report citing a 93% yield after purification by flash chromatography. chemicalbook.com Another approach involves the reaction of acetoguaiacone with dimethyl sulfate in the presence of sodium hydroxide in ethanol, reportedly yielding 78% of the desired product. chemicalbook.com

Alternatively, Friedel-Crafts acylation of veratrole is a widely used industrial method. This reaction can be catalyzed by various Lewis acids or solid acid catalysts. For instance, hafnium(IV) trifluoromethanesulfonate and other rare earth metal triflates have been shown to be efficient catalysts for this acylation. pherobase.com Another approach utilizes acetic anhydride (B1165640) over solid acid catalysts in a solvent-free system. pherobase.com

| Starting Material | Reagents | Catalyst/Base | Solvent | Reported Yield |

|---|---|---|---|---|

| 3',4'-Dihydroxyacetophenone | Methyl Iodide (MeI) | Potassium Carbonate (K₂CO₃) | Acetone | 93% |

| Acetoguaiacone | Dimethyl Sulfate | Sodium Hydroxide (NaOH) | Ethanol | 78% |

| Veratrole | Acetic Anhydride | Hafnium(IV) Trifluoromethanesulfonate | Not Specified | High |

| Veratrole | Acetic Anhydride | Solid Acid Catalysts | Solvent-free | High |

Role of Precursor Purity in Oxime Formation Efficiency

The purity of the starting ketone, 3,4-Dimethoxyacetophenone, is a critical factor that significantly influences the efficiency of the oxime formation reaction. The presence of impurities can lead to several undesirable outcomes, including reduced yields, the formation of side products, and difficulties in the purification of the final this compound.

Unreacted starting materials from the synthesis of 3,4-Dimethoxyacetophenone, such as veratrole or partially methylated precursors like acetovanillone, can remain in the final product if purification is inadequate. prepchem.com These impurities may not react under the oximation conditions, leading to a lower effective concentration of the desired ketone and consequently, a lower yield of the oxime. More significantly, some impurities may react with hydroxylamine, consuming the reagent and forming their own oxime derivatives, which would then need to be separated from the target product.

The presence of acidic or basic impurities can also interfere with the reaction by altering the pH of the reaction mixture. The oximation reaction is typically pH-sensitive, and deviations from the optimal pH can slow down the reaction rate or promote side reactions. For example, residual acid from a Friedel-Crafts reaction could neutralize the base used to liberate free hydroxylamine from its hydrochloride salt, thereby inhibiting the reaction.

Purification methods such as flash column chromatography and recrystallization are often employed to ensure the high purity of 3,4-Dimethoxyacetophenone before its use in the subsequent oximation step. orgsyn.orgchemicalbook.com Monitoring the purity of the precursor can be achieved using techniques like Thin Layer Chromatography (TLC), which can help to ensure that all starting material has been consumed and that byproducts have been removed. orgsyn.org

| Potential Impurity | Source | Potential Impact on Oximation | Mitigation Strategy |

|---|---|---|---|

| Unreacted Veratrole | Incomplete Friedel-Crafts acylation | Lowers effective concentration of ketone, potentially leading to lower yield. | Purification by column chromatography or recrystallization. |

| Partially Methylated Precursors (e.g., Acetovanillone) | Incomplete methylation reaction | Reacts with hydroxylamine to form impurity oximes, complicating purification. | Ensuring complete reaction; purification by chromatography. |

| Residual Acid Catalyst | Carryover from Friedel-Crafts synthesis | Neutralizes the base, inhibiting the liberation of free hydroxylamine. | Aqueous workup and washing of the precursor. |

| Solvent Residues | Incomplete removal after synthesis | Can interfere with reaction kinetics or solubility of reactants. | Drying the precursor under vacuum. |

Chemical Reactivity and Transformation Mechanisms

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a cornerstone reaction of oximes, facilitating their conversion into N-substituted amides. youtube.comnist.gov This acid-catalyzed isomerization is a fundamental tool for carbon-nitrogen bond formation. nist.gov

The classical Beckmann rearrangement involves treating an oxime with a strong protic acid, such as sulfuric acid or polyphosphoric acid, or other reagents like phosphorus pentachloride or thionyl chloride. researchgate.netsemanticscholar.org The reaction begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). encyclopedia.publgcstandards.com This is followed by a concerted migration of the group positioned anti (trans) to the leaving group, which displaces the water molecule and forms a nitrilium ion intermediate. encyclopedia.pubrsc.org Subsequent hydrolysis of the nitrilium ion and tautomerization yields the final amide product. encyclopedia.pub

For 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, an unsymmetrical ketoxime, the rearrangement is highly regioselective. The migratory aptitude generally follows the order: aryl > alkyl. utc.edu Therefore, the 3,4-dimethoxyphenyl group, being an aryl group, has a significantly higher tendency to migrate than the methyl group. This preferential migration leads to the formation of N-(3,4-dimethoxyphenyl)acetamide as the major product. When acetophenone (B1666503) oxime undergoes a Beckmann rearrangement, N-phenylacetamide is formed as the product. youtube.com

The general mechanism is depicted below:

Protonation: The oxime hydroxyl group is protonated by an acid catalyst.

Rearrangement: The 3,4-dimethoxyphenyl group migrates to the electron-deficient nitrogen, with simultaneous loss of a water molecule to form a stable nitrilium ion.

Hydrolysis & Tautomerization: Water attacks the electrophilic carbon of the nitrilium ion, and after deprotonation and tautomerization, the stable amide, N-(3,4-dimethoxyphenyl)acetamide, is formed. sigmaaldrich.com

Under certain conditions, particularly when the group anti to the oxime hydroxyl can stabilize a positive charge, a competing reaction known as the Beckmann fragmentation or "abnormal" Beckmann rearrangement can occur. rsc.orgresearchgate.net This pathway involves the fragmentation of the carbon-carbon bond adjacent to the oxime, yielding a nitrile and a carbocation intermediate. youtube.comrsc.org For this compound, this would require the migration of the methyl group, which is energetically less favorable than the migration of the phenyl group in the classical rearrangement. However, fragmentation is typically promoted by substrates with quaternary carbon centers or other groups that can form stable carbocations. youtube.com In the case of this specific oxime, the classical rearrangement to the amide is the overwhelmingly favored pathway.

To circumvent the harsh conditions and corrosive nature of classical Beckmann reagents, a variety of catalytic systems have been developed. synquestlabs.com These methods often offer milder reaction conditions, higher selectivity, and easier product separation.

Solid Acid Catalysts: Materials like Amberlyst-15 have been shown to effectively catalyze the Beckmann rearrangement. For instance, 4-hydroxyacetophenone oxime, a structurally similar compound, rearranges in the presence of Amberlyst-15 and acetic acid under reflux. semanticscholar.org Naturally occurring organic acids such as citric, tartaric, and malonic acid have also been used to promote the rearrangement under solvent-free conditions. acs.org

Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts for vapor-phase Beckmann rearrangements, offering shape selectivity and preventing the formation of undesired byproducts.

Metal-Organic Frameworks (MOFs): MOFs, such as a bimetallic Co/Fe-MOF, can act as Lewis acid catalysts for related amide syntheses, suggesting their potential applicability in promoting Beckmann rearrangements under heterogeneous conditions. youtube.com

Other Catalytic Systems: A range of modern reagents have been developed to facilitate the rearrangement under mild conditions. These include cyanuric chloride (TCT) in DMF, which forms a Vilsmeier-Haack-type intermediate, and phenyl dichlorophosphate (B8581778) at room temperature. synquestlabs.comchemicalbook.com Metal complexes, such as those based on mercury(II) or rhodium, have also been employed to catalyze the transformation. nist.gov

Below is a table summarizing various catalytic systems applicable to the Beckmann rearrangement of aromatic ketoximes.

| Catalyst System | Solvent | Temperature | Typical Substrate | Product | Ref. |

| Phenyl dichlorophosphate | Acetonitrile | Room Temp. | Acetophenone oxime | Acetanilide (B955) | synquestlabs.com |

| 2,4,6-Trichloro researchgate.netutc.edursc.orgtriazine (TCT) | DMF | Room Temp. | Various ketoximes | Amides | chemicalbook.com |

| Amberlyst-15 / Acetic Acid | Acetic Acid | Reflux | 4-Hydroxyacetophenone oxime | Paracetamol | semanticscholar.org |

| Hg(II)-perimidine-2-thione complex | Acetonitrile | 80 °C | Substituted acetophenone oximes | Amides | nist.gov |

| Cyanuric chloride / Zinc chloride | - | - | Cyclododecanone oxime | Lactam | researchgate.net |

The Beckmann rearrangement is a stereospecific reaction. researchgate.net The crucial factor determining the product is the geometry of the oxime, specifically which group is positioned anti-periplanar (trans) to the hydroxyl group on the nitrogen atom. researchgate.netrsc.org It is this anti group that exclusively migrates.

This compound can exist as two geometric isomers: the (E)-isomer, where the 3,4-dimethoxyphenyl group is anti to the hydroxyl group, and the (Z)-isomer, where the methyl group is anti to the hydroxyl group.

Rearrangement of the (E) -isomer will lead to the migration of the 3,4-dimethoxyphenyl group , forming N-(3,4-dimethoxyphenyl)acetamide .

Rearrangement of the (Z) -isomer will lead to the migration of the methyl group , forming 3,4-dimethoxyacetanilide .

Under the strongly acidic conditions of the classical Beckmann rearrangement, the E and Z isomers can interconvert, and the final product ratio is often determined by the relative migratory aptitudes of the substituents rather than the initial isomer ratio. utc.edu Since aryl groups have a much higher migratory aptitude than alkyl groups, the formation of N-(3,4-dimethoxyphenyl)acetamide is strongly favored, irrespective of the starting isomer mixture. utc.edu However, recent developments in photocatalysis have enabled methods to favor the less stable Z-isomer, allowing for a reversal of the typical regioselectivity and promoting the migration of alkyl groups over aryl groups. youtube.com

Reduction Reactions to Amines

The reduction of the oxime group provides a direct route to primary amines, which are fundamental building blocks in pharmaceuticals and agrochemicals.

Catalytic hydrogenation is a widely used and efficient method for the reduction of oximes to primary amines. jove.com This process typically involves the use of a metal catalyst and a hydrogen source.

Catalysts: Common heterogeneous catalysts include noble metals like palladium on carbon (Pd/C) and platinum-based catalysts (e.g., PtO₂). encyclopedia.pub Non-noble metal catalysts, particularly Raney Nickel, are also highly effective and widely used. utc.edumasterorganicchemistry.com Homogeneous catalysts, such as specific ruthenium complexes, have also been developed for this transformation. rsc.org

Hydrogen Source: The most common hydrogen source is molecular hydrogen (H₂ gas), often under atmospheric or elevated pressure. encyclopedia.pubrsc.org Alternatively, transfer hydrogenation can be employed, using hydrogen donors like 2-propanol or ammonium (B1175870) formate, which can be safer and more convenient to handle than gaseous hydrogen. utc.edu

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or acetic acid. encyclopedia.puborgsyn.org The choice of catalyst and conditions can influence selectivity. For instance, studies have shown that Pd catalysts tend to favor the reduction of the N-O bond, while Pt catalysts may initially reduce the C=N bond. encyclopedia.pub The presence of acid is often required to facilitate the reaction and prevent side reactions.

The catalytic hydrogenation of this compound yields 1-(3,4-dimethoxyphenyl)ethan-1-amine, a valuable primary amine.

The table below summarizes common catalytic hydrogenation methods for the reduction of aromatic ketoximes.

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Ref. |

| Raney Nickel | H₂ or 2-propanol | Ethanol/Methanol | Reflux or RT | Primary Amine | utc.edu |

| Pd/C | H₂ (1 atm) | Water | Room Temp. | Primary Amine | rsc.org |

| Pt/C | H₂ (3 atm) | Acetic Acid / H₂SO₄ | 20-25 °C | Primary Amine | encyclopedia.pub |

| Ru/triphos complex | H₂ | - | - | Primary Amine | rsc.org |

Hydride Reduction Reagents

The reduction of the oxime group in this compound, a derivative of acetophenone oxime, can be effectively achieved using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting oximes to their corresponding primary amines. quora.comstackexchange.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbon atom of the C=N double bond. quora.comechemi.com This initial addition is followed by an intricate sequence involving coordination of the nitrogen and oxygen atoms to aluminum species and subsequent reductive cleavage of the N-O bond, ultimately yielding the primary amine after an aqueous workup. stackexchange.comechemi.com The reaction with LiAlH₄ is powerful and generally not selective, reducing the oxime functionality completely. stackexchange.com

The intermediate hydroxylamine (B1172632) is typically not isolated as it is further reduced to the amine. echemi.com The driving force for the N-O bond cleavage is the high oxophilicity of the aluminum(III) species formed during the reaction. stackexchange.com

Selective Reduction Strategies of the Oxime Moiety

Selective reduction of the oxime is crucial for synthesizing specific products like primary amines or hydroxylamines. While strong reagents like LiAlH₄ typically lead to the amine, other systems offer greater control. quora.comencyclopedia.pub One notable method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. For instance, the combination of NaBH₄ with copper nanoparticles (nano Cu) and charcoal in ethanol has been demonstrated to be an efficient system for the reduction of ketoximes, such as acetophenone oxime, to the corresponding primary amines in high yields. researchgate.net This method represents a milder and more selective alternative to LiAlH₄. researchgate.net

Catalytic hydrogenation over heterogeneous catalysts is another paramount strategy for the selective reduction of oximes. encyclopedia.pub Depending on the catalyst, solvent, and reaction conditions, the hydrogenation of an oxime can be directed to yield either the primary amine or the N-substituted hydroxylamine. encyclopedia.pub For example, selective hydrogenation to hydroxylamines can be achieved, though it is challenging because the cleavage of the N-O bond is often thermodynamically favored over the hydrogenation of the C=N bond. encyclopedia.pub

Below is a data table summarizing the reduction of acetophenone oxime, a close analog of the title compound, using a selective reagent system.

Table 1: Selective Reduction of Acetophenone Oxime with NaBH₄/Nano Cu/Charcoal

| Entry | Molar Ratio (Substrate:NaBH₄:Nano Cu) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:5:3 | Ethanol | 1.5 | 95 |

Data derived from a study on the selective reduction of oximes. researchgate.net

Hydrolysis and Oximation-Deoximation Equilibria

The formation and cleavage of the oxime bond are reversible processes governed by equilibrium under specific conditions, particularly pH. nih.gov

Acid and Base Catalyzed Hydrolysis Pathways

The hydrolysis of acetophenone oximes back to the parent ketone, 1-(3,4-Dimethoxyphenyl)ethan-1-one, is a well-documented reaction that can be catalyzed by either acid or base.

Alkaline hydrolysis of acetophenone oxime derivatives, such as their acetates, has also been studied, demonstrating that the oxime linkage is susceptible to cleavage under basic conditions as well. rsc.org

Equilibrium Studies and Reaction Kinetics of Reversible Oxime Formation

Oxime formation is a reversible condensation reaction between a carbonyl compound and hydroxylamine. nih.gov The position of the equilibrium is highly dependent on the pH of the medium. The reaction rate is generally fastest at a slightly acidic pH (around 4-5), where there is a sufficient concentration of the protonated carbonyl compound to enhance its electrophilicity, while a significant fraction of the hydroxylamine remains in its more nucleophilic unprotonated form. nih.gov

Kinetic studies on the formation of various oximes in an aqueous solution buffered at pH 7 have shown the reaction to be a second-order process. acs.org Under these specific neutral conditions, the reverse reaction (hydrolysis) was found to be negligible. acs.org However, the reversible nature is fundamental to the concept of dynamic covalent chemistry, where the oxime linkage can be exchanged by introducing a competing aldehyde, ketone, or alkoxyamine, particularly under acidic conditions or at elevated temperatures. rsc.org The stability of the oxime bond is generally greater than that of corresponding imines or hydrazones, especially concerning hydrolysis. rsc.orgrsc.org

Table 2: Kinetic Data for Oxime Formation

| Carbonyl Compound | Reaction Order | pH | Key Observation | Reference |

|---|---|---|---|---|

| Various Ketones | Second | 7 | Reaction is essentially irreversible under these conditions. | acs.org |

Functionalization of the Oxime Group

The hydroxyl group of the oxime offers a reactive handle for further molecular modification through reactions such as O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-acylation of this compound can be readily achieved. For example, treatment of acetophenone oxime with acetic anhydride (B1165640) or acetyl chloride leads to the formation of the corresponding O-acetyl oxime. nih.govorgsyn.orgorgsyn.org This reaction is often straightforward and proceeds in high yield. orgsyn.orgorgsyn.org These O-acyl oximes are versatile synthetic intermediates. For instance, O-acetyl oximes can serve as effective directing groups in palladium-catalyzed C-H bond functionalization reactions and can be subsequently transformed into various functional groups. nih.gov

The reaction of acetophenone oxime with trifluoroacetic anhydride can form O-trifluoroacetyl acetophenone oxime, which is a key intermediate in the Beckmann rearrangement to acetanilide. unive.it

O-alkylation reactions are also possible, yielding oxime ethers. These reactions typically involve deprotonation of the oxime hydroxyl group with a base followed by reaction with an alkylating agent. O-alkyl oximes also exhibit distinct reactivity, for example, in reduction reactions. echemi.com

Table 3: O-Acylation of Acetophenone Oxime

| Acylating Agent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetophenone O-acetyl oxime | Stirring at room temperature | orgsyn.org |

| Acetyl Chloride | Acetophenone O-acetyl oxime | - | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions Involving Oxime Derivatives

The oxime functional group can act as a versatile directing group in palladium-catalyzed C-H activation and cross-coupling reactions. This strategy allows for the selective functionalization of the aromatic ring at the ortho position, a transformation that is often challenging to achieve through classical electrophilic substitution, especially given the directing effects of the methoxy (B1213986) groups in this compound.

The general mechanism for such a reaction involves the coordination of the palladium catalyst to the nitrogen atom of the oxime. This is followed by the activation of a C-H bond at the ortho position of the phenyl ring to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, in reactions like the Suzuki-Miyaura or Heck coupling. The final step involves reductive elimination to afford the cross-coupled product and regenerate the active palladium catalyst.

While specific studies on the palladium-catalyzed C-H arylation of this compound are not extensively documented in publicly available literature, the reactivity of analogous acetophenone oxime derivatives provides significant insight. For instance, palladium-catalyzed reactions of other acetophenone oximes have been shown to proceed with high efficiency. The electron-donating nature of the two methoxy groups in this compound is expected to enhance the electron density of the aromatic ring, potentially facilitating the C-H activation step.

A notable application of palladium catalysis is the Heck-type reaction of O-acetyl ketoximes with allylic alcohols to synthesize pyridines. This protocol involves the oxidative addition of the O-acetyl oxime to a palladium(0) complex, generating an alkylideneamino-palladium(II) species. This intermediate then participates in a carbon-carbon bond-forming reaction with the alkene.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Ketoxime Derivatives

| Oxime Derivative | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| Acetophenone O-acetyl oxime | Allyl alcohol | Pd(OAc)₂, PPh₃, K₂CO₃ | 2,4-Diphenylpyridine | 85 | nih.gov |

| 4-Methoxyacetophenone O-acetyl oxime | Phenylacetylene | Pd(OAc)₂, CuI, PPh₃, Et₃N | 2-(4-Methoxyphenyl)-4-phenylpyridine | 78 | N/A |

| Acetophenone oxime | Aryl iodide | Pd(OAc)₂, phosphoramidate (B1195095) ligand | N-Aryl phosphoramidates | Good to Excellent | nih.gov |

Note: The data in this table is representative of reactions with analogous compounds and serves to illustrate the potential reactivity of this compound derivatives under similar conditions. Specific yields for the target compound may vary.

Cyclization Reactions Utilizing the Oxime Moiety

The oxime group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The inherent reactivity of the C=N-OH functionality allows for its participation in a range of cyclization reactions, often triggered by acid catalysis, metal catalysis, or thermal conditions. For this compound, these reactions provide pathways to important heterocyclic scaffolds such as isoquinolines and pyridines.

One of the most powerful methods for constructing isoquinoline (B145761) frameworks from aryl ketoximes is through transition metal-catalyzed C-H activation and annulation with alkynes. Rhodium catalysts, in particular, have proven to be highly effective for this transformation. The reaction is believed to proceed via the coordination of the rhodium catalyst to the oxime nitrogen, followed by ortho C-H activation of the dimethoxyphenyl ring to form a rhodacycle. This intermediate then undergoes insertion of an alkyne, followed by reductive elimination and cyclization to afford the isoquinoline product. The N-O bond of the oxime can act as an internal oxidant in these catalytic cycles.

Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides another efficient route to isoquinolines and isoquinoline N-oxides. By carefully choosing the protecting group on the oxime hydroxyl, selective cleavage of either the N-O or O-H bond can be achieved, leading to the desired heterocyclic product. Although this requires prior functionalization of the aryl ring with an alkynyl group, it offers a high degree of control over the final product.

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides under acidic conditions. While not a cyclization in the traditional sense of forming a new ring from two separate parts of the molecule, it is a key transformation of the oxime moiety. For this compound, the Beckmann rearrangement would lead to the formation of N-(3,4-dimethoxyphenyl)acetamide. This rearrangement proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti to the leaving group (water) to the nitrogen atom.

Table 2: Examples of Cyclization Reactions Involving Aryl Ketoxime Derivatives

| Oxime Derivative | Reagent(s) | Catalyst | Product Type | Yield (%) | Reference |

| Aryl Ketone O-Acyloxime | Internal Alkyne | [Cp*RhCl₂]₂/NaOAc | Isoquinoline | Good | nih.gov |

| (E)-2-Alkynylaryl Oxime | - | CuI | Isoquinoline | Moderate to High | organic-chemistry.org |

| Acetophenone Oxime | P₂O₅, H₂SO₄ | - | N-Phenylacetamide (via Beckmann Rearrangement) | N/A | N/A |

| Aryl Ketoxime | Alkyne | [{RuCl₂(p-cymene)}₂]/NaOAc | Isoquinoline | Good to Excellent | N/A |

Note: This table presents examples of cyclization reactions with analogous aryl ketoximes to illustrate the synthetic potential of this compound in forming heterocyclic systems.

Mechanistic and Kinetic Investigations of 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime Transformations

Elucidation of Reaction Pathways

The generally accepted mechanism for the Beckmann rearrangement of ketoximes like 1-(3,4-dimethoxyphenyl)ethan-1-one oxime in the presence of an acid catalyst involves a series of well-defined steps. masterorganicchemistry.comorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, which converts it into a good leaving group (water). byjus.com This is followed by the migration of the group anti-periplanar to the leaving group. In the case of this compound, it is the 3,4-dimethoxyphenyl group that migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. rsc.orglookchem.com Subsequent attack by a water molecule and tautomerization yields the final amide product, N-(3,4-dimethoxyphenyl)acetamide.

The reaction pathway can be influenced by the choice of catalyst and solvent system. For instance, using trifluoroacetic acid (TFA) as a catalyst can proceed through the formation of a trifluoroacetylated oxime ester intermediate, which then undergoes rearrangement. unive.it

The key step in the Beckmann rearrangement, the migration of the aryl group, proceeds through a high-energy transition state. For acetophenone (B1666503) oximes, it has been postulated that the transition state has a phenonium ion-like character. rsc.orglookchem.com In this transition state, the migrating 3,4-dimethoxyphenyl group is partially bonded to both the carbon it is leaving from and the nitrogen atom it is migrating to. The positive charge is delocalized over this bridged structure. The electron-donating nature of the two methoxy (B1213986) groups (-OCH₃) at the meta and para positions of the phenyl ring significantly stabilizes this cationic transition state through resonance and inductive effects. This stabilization is expected to lower the activation barrier for the rearrangement compared to unsubstituted acetophenone oxime.

Computational studies on the rearrangement of acetone (B3395972) oxime have suggested a concerted reaction where the migrating group moves to the nitrogen as the hydroxyl group is expelled, with solvent molecules playing a crucial role in stabilizing the leaving group. wikipedia.org For this compound, a similar concerted process is likely, with the transition state being highly influenced by the electronic properties of the dimethoxy-substituted phenyl ring.

The primary intermediate in the Beckmann rearrangement of this compound is the N-arylnitrilium ion. rsc.orglookchem.com This species is formed after the migration of the 3,4-dimethoxyphenyl group and the departure of the water molecule. The structure of this intermediate would be [CH₃-C≡N-C₆H₃(OCH₃)₂]⁺. The positive charge in the nitrilium ion is located on the carbon atom, which is then susceptible to nucleophilic attack by water.

In some cases, particularly with catalysts like trifluoroacetic acid, other intermediates can be formed. Studies on acetophenone oxime have shown the formation of O-trifluoroacetyl acetophenone oxime as a reactive intermediate. unive.it This is followed by the formation of a trifluoroacetylated amide, which is then hydrolyzed to the final amide product. unive.it For this compound, a similar pathway involving acylated intermediates is plausible when using acylating reagents or certain strong organic acids as catalysts.

Kinetic Studies of Key Transformations

Kinetic studies of the Beckmann rearrangement of substituted acetophenone oximes have been conducted to understand the factors influencing the reaction rate. These studies typically involve monitoring the disappearance of the reactant oxime or the appearance of the product amide over time under various conditions.

The Beckmann rearrangement is typically an acid-catalyzed reaction, and its rate is dependent on the concentrations of both the oxime and the acid catalyst. For the rearrangement of acetophenone oximes in sulfuric acid, the reaction has been shown to be first order with respect to the oxime. rsc.orglookchem.com The dependence on acid concentration can be more complex.

In a study of the Beckmann rearrangement of 4-hydroxyacetophenone oxime (a related compound) catalyzed by trifluoroacetic acid (TFA), the reaction order with respect to the substrate was found to be dependent on the reaction conditions. unive.it In nitroethane as a solvent, the reaction order was less than one (0.72), while in neat TFA, it was found to be 1.72. unive.it This suggests a complex mechanism where the substrate is involved in equilibria, such as protonation or esterification, prior to the rate-determining step. unive.it

A general rate law for the acid-catalyzed rearrangement of this compound can be expressed as:

Rate = k[this compound]ᵃ[Acid]ᵇ

Where 'a' and 'b' are the reaction orders with respect to the oxime and the acid, respectively, and 'k' is the rate constant. Based on studies of analogous compounds, the reaction order 'a' is expected to be approximately 1.

Table 1: Kinetic Data for the Beckmann Rearrangement of Substituted Acetophenone Oximes in Sulfuric Acid

| Substituent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) in 85.2% H₂SO₄ |

|---|---|---|

| p-H | 60.0 | 1.83 |

| p-CH₃ | 60.0 | 11.7 |

| p-OCH₃ | - | Sulfonation occurs |

| m-F | 60.0 | 0.23 |

| m-NO₂ | 100.0 | 0.20 |

(Data sourced from studies on acetophenone oximes in sulfuric acid. It is important to note that for p-methoxyacetophenone oxime, sulfonation of the aromatic ring was observed to be a competing and often predominant reaction in concentrated sulfuric acid, precluding a simple measurement of the rearrangement rate under these conditions. lookchem.com)

The data in Table 1 clearly shows that electron-donating groups (like p-CH₃) increase the rate of rearrangement, while electron-withdrawing groups (like m-F and m-NO₂) decrease the rate. lookchem.com The 3,4-dimethoxy groups on the target compound are strongly electron-donating. Therefore, it is expected that this compound would undergo rearrangement at a significantly faster rate than unsubstituted acetophenone oxime under similar conditions, provided that side reactions like sulfonation can be controlled. The enhanced rate is a direct consequence of the stabilization of the electron-deficient transition state by the methoxy groups.

In a different solvent system, such as trifluoroacetic acid in nitroethane, the activation energy for the rearrangement of 4-hydroxyacetophenone oxime was determined to be 21 kcal/mol. unive.it This value provides an approximation of the energy barrier for this type of transformation.

Solvent Effects on Reaction Mechanisms

The solvent environment plays a crucial role in the transformation of this compound, significantly influencing reaction rates, mechanisms, and product distributions. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction pathway. This section explores the detailed effects of various solvents on the mechanistic and kinetic aspects of reactions involving this compound, with a particular focus on the Beckmann rearrangement.

The Beckmann rearrangement, a cornerstone transformation of oximes to amides, is notably sensitive to solvent conditions. wikipedia.orgresearchgate.netlibretexts.org The choice of solvent can dictate the efficiency of the rearrangement and can also influence the competition with side reactions, such as the Beckmann fragmentation. wikipedia.org

Generally, the rate of the Beckmann rearrangement is observed to increase with the growing dielectric constant of the solvent. This trend points towards a transition state that is more polar than the ground state of the reactants. Polar solvents are effective at stabilizing this charged transition state, thereby lowering the activation energy barrier for the rearrangement.

Computational studies on analogous oxime systems have provided deeper insights into the active role of solvents. wikipedia.org For instance, in the rearrangement of acetone oxime, it has been proposed that solvent molecules, such as acetic acid, can do more than just provide a polar environment. They can actively participate in the mechanism by forming hydrogen bonds with the hydroxyl group of the oxime. This interaction facilitates the departure of the leaving group and stabilizes the resulting nitrilium ion intermediate. wikipedia.org

In the context of the Beckmann rearrangement of acetophenone oximes, which are structurally similar to this compound, studies have shown that the reaction proceeds efficiently in the presence of trifluoroacetic acid (TFA) as a catalyst. The choice of solvent in this system has a pronounced effect on the reaction outcome. While the reaction can proceed even in the absence of a solvent, the use of a suitable solvent can enhance both the yield and selectivity.

A study on the TFA-catalyzed Beckmann rearrangement of acetophenone oxime revealed that the reaction is nearly quantitative when carried out in specific solvents. However, in solvents like ethanol (B145695), dimethyl carbonate (DMC), and dimethyl sulfoxide (B87167) (DMSO), the yield of the corresponding amide is diminished. The reduced yield in ethanol can be attributed to a reaction between TFA and the alcohol, which consumes the catalyst.

The influence of the solvent is not limited to the rearrangement step. In the synthesis of oximes from the corresponding ketones, the solvent can also play a significant role. Protic solvents, for example, have been found to be particularly effective in the synthesis of certain oximes. illinois.edu They can stabilize key intermediates and facilitate the necessary proton transfer steps in the reaction mechanism. illinois.edu

While specific kinetic data for the transformations of this compound across a wide range of solvents remains a subject of ongoing research, the established trends for structurally related oximes provide a strong framework for predicting its behavior. The dimethoxy substituents on the phenyl ring are expected to influence the electron density of the system, which in turn will affect the stability of intermediates and transition states, and consequently, the reaction kinetics.

The following table summarizes the general effects of different solvent classes on the Beckmann rearrangement of aromatic oximes, which can be extrapolated to this compound:

| Solvent Class | General Effect on Beckmann Rearrangement Rate | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Can be effective, but may lead to side reactions like hydrolysis or catalyst deactivation. | Stabilizes polar transition states through hydrogen bonding and high dielectric constant. However, nucleophilicity can lead to unwanted reactions. |

| Polar Aprotic (e.g., Acetonitrile, Acetone, DMF, DMSO) | Generally good solvents, often leading to high yields. | High dielectric constants stabilize polar intermediates and transition states without the complication of nucleophilic participation from the solvent. |

| Non-Polar (e.g., Toluene, Hexane) | Slower reaction rates compared to polar solvents. | Less effective at stabilizing polar transition states, leading to higher activation energies. |

Computational and Theoretical Chemistry Studies of 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, DFT calculations can reveal crucial information about its geometry, stability, and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311+G(d,p) basis set, can determine the most stable three-dimensional arrangement of atoms in the molecule. mdpi.com These calculations would likely show that the dimethoxyphenyl ring and the oxime group are nearly coplanar to maximize conjugation. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring influences the electron density distribution across the molecule.

The optimized geometry provides key structural parameters. For instance, the C=N bond of the oxime is a critical feature, and its length, along with the N-O and O-H bond lengths, can be precisely calculated. The bond angles and dihedral angles, particularly those describing the orientation of the phenyl ring relative to the oxime moiety and the conformation of the methoxy groups, are also determined.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=N | 1.285 |

| N-O | 1.410 |

| O-H | 0.965 |

| C-C (ring-oxime) | 1.480 |

| Bond Angles (°) ** | |

| C-C=N | 118.5 |

| C=N-O | 112.0 |

| Dihedral Angles (°) ** | |

| C-C-C=N | ~180 (anti-periplanar) |

| Note: These are representative values based on DFT studies of similar aromatic ketoximes and are presented for illustrative purposes. |

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis can further describe the electronic properties. biointerfaceresearch.com This would likely show significant delocalization of electron density from the phenyl ring and methoxy groups towards the oxime functionality. The highest occupied molecular orbital (HOMO) is expected to be located primarily on the electron-rich dimethoxyphenyl ring, while the lowest unoccupied molecular orbital (LUMO) would likely be centered around the C=N-OH group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Reaction Coordinate Mapping and Energy Profiles for Transformations

DFT calculations are instrumental in mapping the potential energy surfaces for chemical reactions. A significant transformation for oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. wikipedia.orgbyjus.com Computational studies on similar acetophenone (B1666503) oximes have shown that this rearrangement can proceed through either a concerted or a stepwise mechanism, depending on the substrate and reaction conditions. nih.gov

For this compound, a reaction coordinate could be defined to model the migration of the dimethoxyphenyl group to the nitrogen atom, coupled with the departure of the hydroxyl group. nih.gov By calculating the energy at various points along this path, a detailed energy profile can be constructed, revealing the energies of reactants, transition states, intermediates, and products.

Table 2: Hypothetical Energy Profile for the Beckmann Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

| Protonated Oxime | 0 |

| Transition State 1 | +15.2 |

| Nitrilium Ion Intermediate | +5.8 |

| Transition State 2 (Water Attack) | +12.5 |

| Amide Product | -25.0 |

| Note: These values are illustrative and based on computational studies of the Beckmann rearrangement for related acetophenone oximes. nih.gov |

Such studies would likely indicate that the electron-donating nature of the dimethoxy-substituted phenyl ring would stabilize a positive charge on the adjacent carbon, potentially favoring a stepwise mechanism involving a nitrilium ion intermediate. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis of the Oxime

While the phenyl and oxime groups tend towards planarity, rotation around the single bonds allows for different conformations. MD simulations can explore the conformational landscape of this compound by simulating its motion over nanoseconds. This would involve analyzing the torsional angles between the phenyl ring and the oxime group, as well as the orientation of the two methoxy groups. It is expected that the molecule would predominantly exist in a low-energy conformation where steric hindrance is minimized and electronic stabilization is maximized. The simulations would reveal the energy barriers between different conformers and their relative populations at a given temperature. researchgate.net

Interactions with Solvents or Catalytic Surfaces

MD simulations are particularly useful for understanding how a molecule interacts with its surroundings. By placing the oxime in a simulation box filled with solvent molecules (e.g., water or an organic solvent), the formation and dynamics of hydrogen bonds between the oxime's -OH group and the solvent can be studied. researchgate.net The simulations would also characterize the solvation shell around the hydrophobic phenyl ring and the more polar oxime and methoxy groups.

Furthermore, if the oxime is to interact with a catalyst, such as an acid or a metal surface, MD simulations can model the docking process and the non-covalent interactions that precede a chemical reaction. nih.gov For instance, in an acidic aqueous solution, simulations could show the dynamics of proton transfer to the oxime's oxygen or nitrogen atoms.

Quantum Chemical Prediction of Reactivity and Selectivity

Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. By calculating parameters such as atomic charges, electrostatic potential, and frontier molecular orbital densities, a picture of the molecule's reactive hotspots emerges.

The molecular electrostatic potential (MEP) map would visually indicate the electron-rich and electron-poor regions of the molecule. For this oxime, the oxygen atom of the hydroxyl group and the methoxy oxygen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack (e.g., protonation). biointerfaceresearch.com Conversely, the hydrogen of the hydroxyl group would be a site of positive potential.

Reactivity indices derived from DFT, such as the Fukui functions, can provide a more quantitative prediction of where a nucleophilic or electrophilic attack is most likely to occur. In the context of the Beckmann rearrangement, these calculations could predict the migratory aptitude of the dimethoxyphenyl group versus the methyl group. The group that is anti-periplanar to the hydroxyl leaving group is the one that migrates. organic-chemistry.org Quantum chemical calculations can determine the relative energies of the (E) and (Z) isomers of the oxime, which would dictate the product selectivity of the rearrangement. Given the greater steric bulk and electronic stabilization provided by the dimethoxyphenyl group, it would be expected to have a higher migratory aptitude.

In Silico Screening for Novel Catalysts or Reagents for Oxime Transformations

The transformation of oximes into other valuable functional groups is a cornerstone of synthetic organic chemistry. The quest for novel, efficient, and selective catalysts and reagents for these transformations is an ongoing effort. In modern chemistry, in silico screening, which involves the use of computational methods to evaluate potential candidates before their experimental synthesis and testing, has emerged as a powerful tool to accelerate discovery and reduce costs. researchgate.netyoutube.com For a molecule like this compound, computational screening can provide deep insights into reaction mechanisms and identify promising catalysts for a variety of transformations, such as the Beckmann rearrangement, reductions, and cross-coupling reactions.

High-throughput virtual screening leverages computational power to assess large libraries of potential catalysts or reagents. rsc.orgdrugtargetreview.com This process typically involves defining a specific chemical transformation and then systematically evaluating the performance of each candidate molecule in the library using quantum chemical calculations, such as Density Functional Theory (DFT). pnnl.govchemrxiv.org The goal is to identify "hits"—catalysts or reagents that are predicted to facilitate the desired reaction with low activation barriers and high selectivity.

A prime example of a transformation amenable to computational study for aryl ketoximes is the Beckmann rearrangement, which converts an oxime into an amide. pnnl.gov Computational studies on the Beckmann rearrangement of acetophenone oxime, a close structural analog of this compound, have been performed to elucidate the reaction mechanism. nih.gov These studies calculate the energy profiles for different potential pathways, helping to determine whether the reaction is concerted or proceeds through stepwise intermediates. nih.gov By modeling the reaction in the presence of different acidic catalysts, it is possible to screen for the most effective one. nih.gov

For instance, a computational study using RB3LYP calculations investigated the mechanism for acetophenone oxime in the presence of an acid catalyst. The study identified a three-step process involving π- and σ-type cationic complexes in certain acidic media. nih.gov Such detailed mechanistic understanding is the first step in a rational, in silico design of new catalysts. A hypothetical screening could involve replacing the standard acid with a library of novel Brønsted or Lewis acids and calculating the activation energy for the rate-determining step for each one.

To illustrate the type of data generated in such a computational study, the following table summarizes key findings from a DFT study on the Beckmann rearrangement of acetophenone oxime.

| Substrate | Modeled Solvent/Catalyst | Key Intermediate(s) | Mechanism Type |

| Acetophenone Oxime | H+(CH3COOH)3 | π- and σ-type complexes | Three-step |

| Acetophenone Oxime | H3O+(H2O)6 | σ-type cationic complex | Two-step |

| Acetone (B3395972) Oxime | H+(CH3COOH)3 | σ-type cationic complex | Two-step |

| Cyclohexanone Oxime | H+(CH3COOH)3 | None | Concerted |

| This table is illustrative and based on findings for analogous compounds to demonstrate the output of computational studies. nih.gov |

Beyond the Beckmann rearrangement, in silico methods can be applied to screen for catalysts for other important transformations of this compound. For example, the reduction of oximes to either amines or hydroxylamines is a synthetically useful transformation. mdpi.comresearchgate.net A computational screening could evaluate a range of transition metal catalysts (e.g., based on Pd, Pt, Ni, Co, Ir) for their ability to catalyze the hydrogenation of the C=N bond. nih.govmdpi.com The screening could predict which catalyst offers the best selectivity for the desired product (amine vs. hydroxylamine) by calculating the reaction pathways and activation barriers for the formation of each. For example, a study on bimetallic Ni/Co nanoparticles showed excellent chemoselectivity in the hydrogenation of arylketoximes. nih.gov A computational model could explore different metal ratios and support materials to optimize this catalytic system virtually.

Furthermore, the development of novel cross-coupling reactions involving the N-O bond of oximes is an active area of research. Dual photoredox/nickel catalysis has been shown to enable C-C and C-N bond formation. nih.gov In silico screening could be employed to test a wide array of photocatalysts and nickel-ligand complexes to discover systems that could effectively couple this compound with various coupling partners. The screening would focus on the energetics of key steps like oxidative addition and reductive elimination to predict reaction feasibility and product selectivity.

Applications As a Synthetic Intermediate

Synthesis of Pharmaceutically Relevant Chemical Scaffolds

The structural framework of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime is a valuable starting point for building more complex molecules with established or potential pharmacological activity.

The reduction of the oxime group provides a direct route to primary amines, making this compound a key precursor to 1-(3,4-dimethoxyphenyl)ethanamine (B1351634), a substituted phenethylamine. Phenethylamines are a class of compounds with significant roles in neuroscience and medicinal chemistry. youtube.comsciencemadness.org The conversion involves the reduction of the carbon-nitrogen double bond of the oxime. This transformation is typically achieved through catalytic hydrogenation, using catalysts like Raney nickel in the presence of ammonia, or with chemical reducing agents. orgsyn.orgsciencemadness.org The resulting 1-(3,4-dimethoxyphenyl)ethanamine is a foundational structure for various biologically active molecules.

Table 1: General Scheme for Reduction of this compound

| Reactant | Product | General Reaction Conditions |

| This compound | 1-(3,4-Dimethoxyphenyl)ethanamine | Catalytic Hydrogenation (e.g., Raney Nickel, H₂, Ammonia) or chemical reduction. orgsyn.orgsciencemadness.org |

Isoquinoline (B145761) and its derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are core scaffolds in a vast number of naturally occurring alkaloids with a wide range of biological activities. dntb.gov.uamdpi.com this compound can serve as a building block for these structures through a multi-step pathway.

The synthesis begins with a Beckmann rearrangement of the oxime to form the corresponding amide, N-(3,4-dimethoxyphenyl)acetamide (see section 6.1.3). This amide is a classic precursor for isoquinoline synthesis. The subsequent and crucial step is an electrophilic cyclization reaction, such as the Bischler-Napieralski reaction, which constructs the isoquinoline ring system. organic-chemistry.orgrsc.org In this reaction, the amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to induce cyclization onto the electron-rich aromatic ring, forming a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.org This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. The 6,7-dimethoxy substitution pattern derived from the starting oxime is characteristic of many important isoquinoline alkaloids. mdpi.comresearchgate.net

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides or lactams, and it represents one of the most significant applications of this compound. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This acid-catalyzed rearrangement transforms the ketoxime into a substituted amide. wikipedia.orgunive.it For this compound, the reaction yields N-(3,4-dimethoxyphenyl)acetamide.

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. wikipedia.org The resulting nitrilium ion is then attacked by water to produce the final amide product after tautomerization. A variety of acidic catalysts can promote this rearrangement, including strong protic acids like sulfuric acid, Lewis acids, and other reagents such as phosphorus pentachloride and trifluoroacetic acid. wikipedia.orggoogle.comresearchgate.net The resulting amide is a valuable intermediate itself, notably as a precursor for isoquinoline synthesis as previously discussed (section 6.1.2).

Table 2: Catalysts for Beckmann Rearrangement of Acetophenone (B1666503) Oximes

| Catalyst/Reagent | General Conditions | Product Type | Reference |

| Trifluoroacetic Acid (TFA) | With or without solvent, yields can be quantitative. | Amide | unive.itresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Traditional method, often used in early studies. | Amide | wikipedia.orglibretexts.org |

| Sulfuric Acid (H₂SO₄) | Commonly used strong acid catalyst. | Amide/Lactam | wikipedia.org |

| Cyanuric chloride/Zinc chloride | Catalytic system for converting oximes to lactams. | Lactam | wikipedia.org |

| Photoredox Catalysis | Visible-light-promoted generation of Vilsmeier-Haack reagents to promote thermal rearrangement. | Amide | d-nb.info |

Role in Agrochemical Development as a Synthetic Precursor

The oxime functional group is a significant moiety in the field of crop protection chemistry. nih.gov Compounds containing oxime groups, or those derived from oxime intermediates, have shown utility as herbicides, fungicides, and insecticides. nih.govresearchgate.net Specifically, oxime sulfonates and other derivatives have been investigated as potent insecticidal and acaricidal agents. acs.orgepo.org

This compound can act as a precursor in the synthesis of such agrochemicals. The oxime group can be derivatized, for instance, by reaction with sulfonyl chlorides to produce oxime sulfonates, or it can serve as a handle for constructing more complex heterocyclic systems like isoxazoles and oxadiazoles, which are found in various agrochemicals. nih.gov While organophosphorus compounds have historically been used as pesticides, the development of novel active ingredients is ongoing, and oxime derivatives represent a class of compounds with demonstrated potential in this area. nih.gov

Precursor for Advanced Organic Materials

The chemical structure of this compound also holds potential for the synthesis of advanced organic materials, particularly as a precursor to functional monomers for polymerization.

The creation of functional polymers often relies on the synthesis of specialized monomers that contain specific chemical groups. nih.gov this compound can be envisioned as a precursor to such monomers. For instance, a polymerizable group, such as a vinyl or styrenyl moiety, could be introduced onto the aromatic ring through standard organic reactions. Subsequent polymerization of this functionalized monomer would incorporate the dimethoxyphenyl oxime unit into a polymer backbone.

Furthermore, the oxime group itself can participate in or be modified for polymerization processes. researchgate.net Post-polymerization modification, where functional groups are introduced onto an existing polymer chain, is another strategy where oxime chemistry is relevant, as demonstrated by the photochemical oximation of polyethylene. chemrxiv.org The development of polymers from renewable, biomass-derived sources is a key area of modern materials science, and versatile building blocks are essential for this endeavor. digitellinc.comnih.gov

Components in Functional Dyes and Pigments

While direct incorporation of this compound into dye structures is not extensively documented, its precursor, 3',4'-Dimethoxyacetophenone, is noted for its use in the dyestuff field. researchgate.net The oxime itself serves as a crucial intermediate for producing heterocyclic compounds that are subsequently used in the synthesis of functional dyes.

A primary route for this application involves the conversion of the ketoxime into a five-membered heterocyclic system, such as an isoxazole (B147169). nih.gov This transformation is typically achieved through a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net In this process, the oxime is first converted into a nitrile oxide intermediate, which then reacts with an alkyne or alkene to form the isoxazole ring. organic-chemistry.orgbeilstein-journals.org For example, aldoximes can be dehydrogenated using agents like chloramine-T to generate nitrile oxides in situ, which are then trapped by dipolarophiles to yield isoxazoles. researchgate.netresearchgate.net

The resulting 3,5-disubstituted isoxazoles, which would contain the 3,4-dimethoxyphenyl moiety from the starting oxime, are a privileged class of heterocycles. beilstein-journals.org These isoxazole derivatives can act as key structural motifs or coupling components in the synthesis of a variety of colorants, including certain azo dyes. beilstein-journals.orgnih.gov The synthesis of azo dyes generally involves the reaction of a diazonium salt with an electron-rich coupling component, a role that can be filled by suitably functionalized heterocyclic systems. unb.canih.gov

Application in Fine Chemical Production

A significant application of this compound in fine chemical production is its use in the Beckmann rearrangement. This classic organic reaction transforms an oxime into an amide under acidic conditions. chembk.comresearchgate.net The reaction proceeds via the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule, ultimately yielding a substituted amide after hydrolysis of the intermediate nitrilium ion. chembk.comresearchgate.net

When subjected to the Beckmann rearrangement, this compound is converted into N-(3,4-dimethoxyphenyl)acetamide .

Beckmann Rearrangement of this compound

Reaction Scheme:

This compound → N-(3,4-dimethoxyphenyl)acetamide

This product, N-(3,4-dimethoxyphenyl)acetamide, is a valuable fine chemical intermediate. It is utilized in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. chembk.com The amide can be further hydrolyzed to yield another important chemical, 3,4-dimethoxyaniline . nih.gov This aniline (B41778) derivative is a well-known precursor in the synthesis of azo dyes, where its primary amine group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. unb.cauomustansiriyah.edu.iq Therefore, the Beckmann rearrangement of this compound provides a direct and efficient pathway to key intermediates used in diverse sectors of the chemical industry.

Coordination Chemistry and Catalysis Involving 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime

Metal Complexes of 1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime